Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1638764-87-0
VCID: VC4809537
InChI: InChI=1S/C10H10N2O2/c1-6-3-4-7-5-8(10(13)14-2)12-9(7)11-6/h3-5H,1-2H3,(H,11,12)
SMILES: CC1=NC2=C(C=C1)C=C(N2)C(=O)OC
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202

Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

CAS No.: 1638764-87-0

Cat. No.: VC4809537

Molecular Formula: C10H10N2O2

Molecular Weight: 190.202

* For research use only. Not for human or veterinary use.

Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate - 1638764-87-0

Specification

CAS No. 1638764-87-0
Molecular Formula C10H10N2O2
Molecular Weight 190.202
IUPAC Name methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-6-3-4-7-5-8(10(13)14-2)12-9(7)11-6/h3-5H,1-2H3,(H,11,12)
Standard InChI Key CTFHBVXIRMBQJC-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)C=C(N2)C(=O)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrrolo[2,3-b]pyridine skeleton, a bicyclic system comprising a pyrrole ring fused to a pyridine ring. The methyl group at the 6-position of the pyridine moiety and the methyl ester at the 2-position of the pyrrole ring are key substituents influencing its reactivity and interactions .

Key Structural Descriptors:

  • IUPAC Name: Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • SMILES: COC(=O)C1=CC2=C(N=C(C)C=C2)N1\text{COC(=O)C1=CC2=C(N=C(C)C=C2)N1}

  • InChI Key: YIUGSBDKPPYNNE-UHFFFAOYSA-N\text{YIUGSBDKPPYNNE-UHFFFAOYSA-N}

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural validation. For instance, 1H^1\text{H}-NMR spectra typically show signals for the methyl ester (δ\delta 3.8–4.0 ppm) and the aromatic protons (δ\delta 6.5–8.3 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 190.20 [M+H]+^+ .

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate often involves cyclization reactions or functional group transformations.

Route 1: Cyclization of Pyridine Derivatives

A common method involves the cyclization of substituted pyridine precursors. For example, reacting 5-acetylamino-6-(trimethylsilylethynyl)nicotinic acid methyl ester with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 70°C yields the target compound .

Route 2: Esterification of Carboxylic Acids

Direct esterification of 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid with methanol in the presence of acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) provides an alternative pathway .

Reaction Conditions and Yields

MethodReagents/ConditionsYieldReference
CyclizationTBAF, THF, 70°C, 4 h69%
EsterificationMeOH,H2SO4\text{MeOH}, \text{H}_2\text{SO}_4, reflux85%

Physicochemical Properties

Thermodynamic and Solubility Data

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Key properties include:

PropertyValueReference
Molecular Weight190.20 g/mol
LogP (Partition Coefficient)2.28
Melting PointNot reported
Boiling PointNot reported

Stability and Reactivity

The methyl ester group renders the compound susceptible to hydrolysis under acidic or alkaline conditions, forming the corresponding carboxylic acid. Storage at 2–8°C in inert atmospheres is recommended to prevent degradation .

Applications in Medicinal Chemistry

Anticancer Agents

Derivatives of pyrrolo[2,3-b]pyridine have demonstrated cytotoxic activity against cancer cell lines. For instance, ethyl analogs exhibit inhibition of tumor growth in xenograft models, suggesting potential for structure-activity relationship (SAR) studies.

Neuroprotective Compounds

The core structure’s ability to cross the blood-brain barrier makes it a candidate for neurodegenerative disease therapeutics. In vitro studies on related compounds show protection against oxidative stress in neuronal cells.

Antimicrobial Activity

While direct data on this compound is limited, structurally similar pyrrolopyridines show activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values as low as 12.5 μg/mL.

SupplierPurityPrice (100 mg)Reference
Synthonix, Inc.97%$600
Activate Scientific97%$1,622
CymitQuimica97%€1,020

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